Product packaging for 4'-Chloro-[1,1'-biphenyl]-2-amine(Cat. No.:CAS No. 1204-44-0)

4'-Chloro-[1,1'-biphenyl]-2-amine

Cat. No.: B196108
CAS No.: 1204-44-0
M. Wt: 203.67 g/mol
InChI Key: JPBWZIPCMDZOPM-UHFFFAOYSA-N
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Description

4'-Chloro-[1,1'-biphenyl]-2-amine ( 1204-44-0) is an aromatic amine with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This compound, which features a chlorinated biphenyl backbone, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It has been identified as a key structural motif in the discovery of novel therapeutics, notably as a core fragment in the development of potent Trace Amine-Associated Receptor 1 (TAAR1) agonists . TAAR1 is a G protein-coupled receptor recognized as a promising target for the treatment of central nervous system disorders such as schizophrenia . Furthermore, its utility in chemical synthesis is demonstrated by its role as a precursor for formamide derivatives, which are significant intermediates and protecting groups in pharmaceutical research . Researchers appreciate its well-characterized physical properties, including a predicted boiling point of 334.6±17.0 °C and a density of 1.2±0.1 g/cm³ . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment, as the compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B196108 4'-Chloro-[1,1'-biphenyl]-2-amine CAS No. 1204-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWZIPCMDZOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923380
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
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Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-44-0
Record name 4′-Chloro[1,1′-biphenyl]-2-amine
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Record name 1204-44-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
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Investigation of Chemical Reactivity and Mechanistic Aspects of 4 Chloro 1,1 Biphenyl 2 Amine

Intrinsic Reactivity Profiles

The unique structural arrangement of 4'-Chloro-[1,1'-biphenyl]-2-amine, featuring a biphenyl (B1667301) system with both an amine and a chloro substituent, dictates its diverse chemical behavior. The interplay between the electron-donating amine group and the electron-withdrawing chlorine atom influences the reactivity of both aromatic rings and the amine functionality itself.

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. chemguide.co.uk This reactivity is fundamental to many of its applications in synthesis.

Amines can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org The reaction proceeds through the displacement of the halide by the amine. However, this process can be complex, often leading to a mixture of products due to the newly formed secondary and tertiary amines also being nucleophilic. chemguide.co.uklibretexts.org

The amine's nucleophilicity is also exploited in reactions with acyl chlorides and acid anhydrides to form amides. chemguide.co.uk These reactions are crucial for synthesizing a wide range of compounds with important biological and material properties.

Table 1: Nucleophilic Substitution Reactions of the Amine Group
ReactantProduct TypeGeneral Reaction
Alkyl Halide (R-X)Secondary/Tertiary Amine, Quaternary Ammonium SaltAr-NH₂ + R-X → [Ar-NH₂R]⁺X⁻ → Ar-NHR + HX
Acyl Chloride (R-COCl)AmideAr-NH₂ + R-COCl → Ar-NHCOR + HCl
Acid Anhydride ((RCO)₂O)AmideAr-NH₂ + (RCO)₂O → Ar-NHCOR + RCOOH

Oxidation and Reduction Pathways of the Biphenyl Amine Moiety

The biphenyl amine structure of this compound is susceptible to both oxidation and reduction reactions. The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the enzymatic oxidation of 4-chloroaniline (B138754), a related compound, with chloroperoxidase and H₂O₂ results in the formation of 4-chloronitrosobenzene. nih.gov It's proposed that the oxidation of phenolic metabolites of chlorobiphenyls can lead to the formation of reactive quinone species. nih.gov

Conversely, the nitro group in a precursor molecule, 4'-chloro-2-nitrobiphenyl, can be reduced to form the amine functionality of this compound. google.com This reduction is a common synthetic route for preparing aromatic amines and can be achieved using reagents like zinc or iron powder in the presence of an acid. google.com

Electrophilic Aromatic Substitution Dynamics on the Biphenyl System

The biphenyl system of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The directing effects of the existing substituents—the activating amino group (-NH₂) and the deactivating but ortho-, para-directing chloro group (-Cl)—play a crucial role in determining the position of the incoming electrophile.

The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. libretexts.org Conversely, the chlorine atom is a deactivating group but also directs ortho and para. wikipedia.org The interplay of these effects can lead to a mixture of products, and the precise outcome will depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Advanced Derivatization and Coupling Reactions

The reactivity of this compound allows for its use in a variety of derivatization and coupling reactions to synthesize more complex molecules.

Formation of Azo Compounds via Diazonium Salt Reactions

Aromatic primary amines like this compound can be converted into diazonium salts through a process called diazotization. lkouniv.ac.in This involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lkouniv.ac.ingoogle.com The resulting diazonium salt is a versatile intermediate. byjus.com

Diazonium salts are weak electrophiles and can react with activated aromatic compounds, such as phenols and other aromatic amines, in what are known as azo coupling reactions. lkouniv.ac.in These reactions result in the formation of highly colored azo compounds, which have applications as dyes and pigments. byjus.com The diazonium group can also be replaced by a variety of other functional groups in Sandmeyer-type reactions, further highlighting the synthetic utility of this intermediate. libretexts.orgbyjus.com

Table 2: Diazotization and Azo Coupling
Reaction StepReagentsProduct
DiazotizationNaNO₂, HCl (0-5°C)4'-Chloro-[1,1'-biphenyl]-2-diazonium chloride
Azo CouplingActivated Aromatic Compound (e.g., Phenol)Azo Compound

Amide Bond Formation in Agrochemical and Pharmaceutical Synthesis

The formation of an amide bond is a cornerstone of both agrochemical and pharmaceutical synthesis. researchgate.net this compound serves as a key building block in the synthesis of the fungicide boscalid (B143098). lookchem.com The synthesis involves the reaction of the amine with a carboxylic acid derivative to form the characteristic amide linkage of the final product.

The general principle of amide bond formation involves the reaction of an amine with an activated carboxylic acid. researchgate.net This activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling reagents. This reaction is fundamental in creating the peptide bonds in proteins and is widely used to synthesize a vast array of biologically active molecules.

Mechanistic Insights into Key Chemical Transformations

The synthesis and functionalization of this compound are governed by complex reaction mechanisms. Elucidating these pathways is essential for optimizing reaction conditions and expanding the synthetic utility of this important scaffold. This section explores the catalytic mechanisms integral to its synthesis and the postulated radical mechanisms that may drive its amination and further functionalization.

Exploration of Catalytic Reaction Mechanisms in Biphenyl Synthesis

The primary route for the synthesis of this compound and its precursors involves palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the two phenyl rings.

A common industrial synthesis involves a two-step process. google.com First, a Suzuki-Miyaura coupling reaction is performed between p-chlorophenylboronic acid and o-chloronitrobenzene, catalyzed by palladium on carbon (Pd/C), to yield 4'-chloro-2-nitrobiphenyl. google.com This intermediate is then reduced to the target compound, this compound, using a reducing agent such as zinc or iron powder. google.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a derivative of o-chloroaniline or o-chloronitrobenzene) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The use of sterically hindered substrates, such as those with ortho-substituents, can pose a challenge to this step. researchgate.netnih.gov

Transmetalation: The organoborane (p-chlorophenylboronic acid) is activated by a base, forming a borate (B1201080) complex. This complex then undergoes transmetalation with the palladium(II) intermediate, where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium(II) complex to form the biphenyl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on various factors, including the choice of catalyst, ligands, base, and solvent. For sterically demanding couplings, such as those involving ortho-substituted anilines, the choice of ligand is particularly critical. researchgate.netorganic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. organic-chemistry.org Research has shown that N-heterocyclic carbene (NHC) ligands can also be highly effective in promoting the coupling of sterically hindered substrates. organic-chemistry.org

Catalyst SystemSubstratesKey Findings
Pd/BI-DIMESterically hindered aryl bromides and boronic acidsFacilitates the synthesis of extremely hindered biaryls bearing ortho-isopropyl substituents.
Acenaphthoimidazolylidene palladium complexesSterically hindered aryl bromides/chlorides and arylboronic acidsHighly efficient for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loadings. organic-chemistry.org
CataXCium A Pd G3Unprotected ortho-bromoanilines and various boronic estersUniquely effective for the diversification of glucocorticoid receptor modulators, showing broad functional group tolerability. nih.gov

The direct coupling of unprotected ortho-haloanilines presents a further challenge due to the potential for the amine group to coordinate with the palladium catalyst and inhibit its activity. nih.gov However, recent advancements have led to the development of catalyst systems that can effectively couple unprotected ortho-bromoanilines with a wide range of boronic esters, demonstrating broad functional group tolerance. nih.govrsc.org

Postulated Radical Mechanisms in Amination and Functionalization

Beyond catalytic cross-coupling, the functionalization of the amino group and the aromatic rings of this compound can potentially proceed through radical mechanisms. These pathways are often initiated by single-electron transfer (SET) processes, which can be facilitated by photoredox catalysis.

The core of these postulated mechanisms involves the formation of an amine radical cation from the parent amine. beilstein-journals.orgnih.gov This highly reactive intermediate can then undergo a variety of transformations, leading to C-N bond formation or C-H functionalization.

Postulated Mechanism for Amination:

Visible-light photoredox catalysis has emerged as a powerful tool for generating amine radical cations under mild conditions. beilstein-journals.orgnih.gov A plausible mechanism for the amination of an aryl C-H bond on a substrate, or for the coupling of this compound with another aromatic system, could involve the following steps:

Generation of the Amine Radical Cation: The amine is oxidized by an excited-state photocatalyst to form the corresponding amine radical cation. kaust.edu.sa

Radical Addition: This electrophilic radical cation can then add to a nucleophilic arene. nih.gov

Deprotonation and Oxidation: The resulting intermediate can then be deprotonated and oxidized to afford the final aminated product.

Recent studies have demonstrated the ortho-selective amination of aniline (B41778) derivatives through a radical mechanism. acs.org This selectivity is proposed to arise from attractive noncovalent interactions between an anionic group on the substrate and the incoming radical cation, guiding it to the ortho position. acs.org While not specifically demonstrated for this compound, a similar strategy could potentially be employed for its regioselective functionalization.

Postulated Mechanism for α-Functionalization:

The amine radical cation can also lead to functionalization at the carbon atom alpha to the nitrogen. This typically proceeds through the formation of an iminium ion. beilstein-journals.org The proposed pathway is as follows:

Formation of Amine Radical Cation: As before, the amine is oxidized to its radical cation.

Hydrogen Atom Abstraction or Deprotonation/Oxidation: The amine radical cation can be converted to an iminium ion through two primary pathways: direct hydrogen atom abstraction or a sequence of deprotonation followed by another single-electron oxidation. beilstein-journals.org

Nucleophilic Attack: The resulting iminium ion is a potent electrophile that can be trapped by a wide range of nucleophiles, leading to the formation of new C-C, C-N, C-O, or C-P bonds at the α-position. beilstein-journals.org

While these radical mechanisms are postulated for this compound based on the reactivity of other aromatic amines, they open up exciting possibilities for the novel functionalization of this important molecule. Further research is needed to experimentally validate these pathways and harness their synthetic potential.

Radical IntermediateMethod of GenerationPotential Subsequent Reactions
Amine Radical CationVisible-light photoredox catalysis, chemical oxidants, electrochemistry. beilstein-journals.orgAddition to arenes (C-N bond formation), conversion to iminium ions. nih.gov
Iminium IonFrom amine radical cation via H-atom abstraction or deprotonation/oxidation. beilstein-journals.orgTrapping by various nucleophiles for α-functionalization. beilstein-journals.org

Computational and Theoretical Studies on 4 Chloro 1,1 Biphenyl 2 Amine

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular properties. These methods are fundamental to understanding the electronic behavior that governs the structure and reactivity of 4'-Chloro-[1,1'-biphenyl]-2-amine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electrons within a molecule. mdpi.comresearchgate.net For this compound, a DFT calculation would optimize the geometry by finding the lowest energy conformation.

A key structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance from the ortho-substituents (in this case, the amine group and a hydrogen atom on one ring, and hydrogen atoms on the other) which favors a twisted conformation, and π-conjugation across the rings, which favors a planar conformation. westmont.edu DFT calculations for the parent molecule, biphenyl, show an equilibrium dihedral angle of approximately 40° to 44°. researchgate.netresearchgate.net The presence of the amino group at the 2-position and the chlorine atom at the 4'-position would influence this angle, and DFT provides the means to calculate it precisely.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. mdpi.com The resulting data provides a detailed picture of the three-dimensional shape of the molecule.

Illustrative Geometrical Parameters for Biphenyl Systems from DFT Calculations

Parameter Typical Value Description
Inter-ring C-C Bond Length ~1.50 Å The length of the single bond connecting the two phenyl rings. researchgate.net
Dihedral Angle (φ) ~40° The twist angle between the planes of the two phenyl rings. researchgate.netresearchgate.net
Aromatic C-C Bond Length ~1.40 Å The average length of the carbon-carbon bonds within the phenyl rings.
C-N Bond Length ~1.40 Å The length of the bond between a phenyl carbon and the amine nitrogen.

Note: The values in this table are representative of biphenyl and related substituted systems and serve as an illustration. Precise values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.

For this compound, the electron-donating amino group (-NH2) is expected to significantly influence the HOMO, increasing its energy and localizing electron density primarily on the amine-substituted ring. Conversely, the electron-withdrawing nature of the chlorine atom and the biphenyl system would affect the LUMO.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. nih.govmdpi.com

Key Reactivity Indices Derived from DFT

Index Formula Chemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.org
Ionization Potential (I) -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω) μ2 / (2η) (where μ ≈ -(I+A)/2) Quantifies the ability of a species to accept electrons; a global electrophilicity index. researchgate.net

These indices help in predicting how this compound would behave in chemical reactions, for instance, identifying it as a potential nucleophile due to the amine group.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge. youtube.com

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. wolfram.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group, due to its lone pair of electrons. This reinforces the nucleophilic character of this part of the molecule. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them potential hydrogen bond donors. The chlorine atom, despite being electronegative, would also be surrounded by negative potential. The aromatic rings would generally show intermediate potential, with variations depending on the influence of the substituents. MEP analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of chemical reactions. nih.gov

Advanced Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions over time.

Conformational analysis of this compound focuses on the rotation around the single bond connecting the two phenyl rings. As previously mentioned, the molecule is not strictly planar. colostate.edu The energy of the molecule varies as the dihedral angle changes, creating a potential energy surface.

Computational methods can systematically rotate this bond and calculate the energy at each step to map this surface. youtube.com This analysis identifies the lowest-energy conformer (the most stable arrangement) as well as the energy barriers to rotation. For biphenyl, the planar and perpendicular conformations represent energy maxima (barriers to rotation), while the twisted conformation is the energy minimum. researchgate.net The presence of the ortho-amino group in this compound could introduce the possibility of intramolecular hydrogen bonding with the π-system of the other ring, which would influence the preferred conformation and the rotational energy barrier. nih.gov

The structure of this compound allows for several types of intermolecular interactions that govern its behavior in the solid state and in solution. ias.ac.innih.gov

Hydrogen Bonding: The amine group (-NH2) is a classic hydrogen bond donor, with the two hydrogen atoms capable of forming hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on neighboring molecules. purdue.eduwikipedia.orgkhanacademy.org The nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in determining crystal packing. orientjchem.orgnih.gov

Halogen Bonding: While chlorine is not the strongest halogen bond donor, the chlorine atom can participate in weak electrostatic interactions with nucleophilic regions of adjacent molecules.

Molecular modeling can simulate the aggregation of multiple this compound molecules to predict the most stable packing arrangements in a crystal, driven by the optimization of these combined intermolecular forces. iucr.orgresearchgate.net

Application of Quantitative Structure-Activity Relationships (QSAR) to Biphenyl Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry and toxicology for rationally designing new molecules and predicting the activity of untested compounds. For biphenyl amine derivatives, including this compound, QSAR models are developed to establish a mathematical relationship between the physicochemical properties of these molecules and their biological activities. These activities can range from therapeutic effects to toxicity.

The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For biphenyl amine derivatives, the interplay of these properties, governed by the nature and position of substituents on the biphenyl rings, is critical in determining their interaction with biological targets.

A typical QSAR study on a series of biphenyl amine derivatives would involve the following steps:

Data Set Selection: A series of structurally related biphenyl amine compounds with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex quantum chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are employed to find a correlation between the calculated descriptors and the observed biological activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For a hypothetical QSAR study on the toxicity of chloro-substituted biphenyl amines to an aquatic organism, a series of compounds would be synthesized and their toxicity (e.g., as IC50 values) measured. Molecular descriptors would then be calculated to develop a predictive model.

Table 1: Hypothetical Data for a QSAR Study on Biphenyl Amine Derivatives

Compound Substituents logP Dipole Moment (Debye) HOMO Energy (eV) Experimental Activity (log 1/IC50)
1 2-amine 3.50 1.80 -5.20 4.50
2 4'-chloro, 2-amine 4.20 2.50 -5.40 5.10
3 4'-methyl, 2-amine 3.90 1.90 -5.15 4.80
4 3'-chloro, 2-amine 4.15 2.80 -5.45 5.00
5 2',4'-dichloro, 2-amine 4.90 3.20 -5.60 5.50

This table presents hypothetical data for illustrative purposes.

Based on such data, a QSAR equation could be derived. For instance, a simplified MLR model might look like:

log(1/IC50) = 0.8 * logP + 0.5 * Dipole Moment - 0.2 * HOMO Energy + constant

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment contribute positively to the activity, while a higher HOMO energy (indicating easier oxidation) might be detrimental. Such a model would allow for the prediction of the toxicity of other, unsynthesized biphenyl amine derivatives.

Detailed Research Findings

While specific QSAR studies focusing exclusively on this compound are not abundant in publicly available literature, research on broader classes of related compounds provides valuable insights. For example, QSAR studies on polychlorinated biphenyls (PCBs) and aromatic amines have highlighted the importance of several key descriptors in predicting their biological activities and toxicities.

Key Molecular Descriptors in QSAR of Aromatic Amines and Biphenyls:

Lipophilicity (logP): This is often a critical parameter, as it governs the transport of the compound through biological membranes to its site of action. For biphenyl derivatives, the degree of chlorination significantly influences logP.

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment and atomic charges, are crucial. These descriptors provide insights into the molecule's reactivity, its ability to participate in charge-transfer interactions, and its electrostatic potential. For instance, the presence of the electron-withdrawing chloro group and the electron-donating amino group in this compound will significantly affect its electronic properties compared to the unsubstituted biphenyl amine.

Steric and Topological Descriptors: Molecular weight, molecular volume, and various topological indices (e.g., connectivity indices) describe the size and shape of the molecule. These are important for understanding how the molecule fits into a receptor's binding site. The planarity of the biphenyl rings, which is influenced by substituents at the ortho positions, is a critical steric factor for many biological activities of biphenyls.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by analyzing the steric and electrostatic fields around the molecules. These studies can generate contour maps that visualize regions where bulky groups or specific electrostatic charges would enhance or diminish activity, thereby guiding the rational design of more potent or less toxic analogues.

Table 2: Common Molecular Descriptors in QSAR Studies of Biphenyl Derivatives

Descriptor Class Specific Descriptor Typical Influence on Activity/Toxicity
Hydrophobicity LogP (Octanol-Water Partition Coefficient) Often a positive correlation up to an optimal point.
Electronic HOMO Energy Relates to the ease of oxidation; can be important for metabolic activation.
Electronic LUMO Energy Relates to the ease of reduction and electrophilicity.
Electronic Dipole Moment Influences polar interactions with biological targets.
Steric/Topological Molecular Weight Correlates with the size of the molecule.
Steric/Topological Molar Refractivity Relates to molecular volume and polarizability.
Steric/Topological Connectivity Indices Describe the branching and connectivity of the molecular skeleton.

Research on Applications in Medicinal Chemistry and Agrochemical Development Utilizing 4 Chloro 1,1 Biphenyl 2 Amine Derivatives

Pivotal Role as an Intermediate in Agrochemical Production

4'-Chloro-[1,1'-biphenyl]-2-amine is a key intermediate in the agricultural chemical industry, particularly for producing modern fungicides. google.compatsnap.com Its structural properties are essential for the efficacy of the resulting active ingredients.

Synthesis of Carboxamide Fungicides, with Emphasis on Boscalid (B143098)

This compound is a crucial precursor for the synthesis of boscalid, a broad-spectrum fungicide widely used in agriculture. lookchem.comwikipedia.org Boscalid belongs to the class of carboxamide fungicides and is produced through the reaction of this compound with 2-chloronicotinoyl chloride. nih.govgoogle.com

The synthesis of boscalid from this compound has been a subject of extensive research to optimize reaction conditions and improve yields. One common method involves the Suzuki cross-coupling reaction. For instance, a three-step continuous flow process has been developed, starting with the Suzuki coupling of 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid to produce 4'-chloro-2-nitro-1,1'-biphenyl. rsc.org This intermediate is then reduced to this compound, which finally reacts with 2-chloronicotinic acid to form boscalid. rsc.org Various synthetic routes have been explored, including processes that aim to simplify the procedure and reduce costs for large-scale industrial production. google.comgoogle.comresearchgate.net

The chemical reaction to form boscalid is a formal condensation where the amino group of this compound reacts with the carboxy group of 2-chloronicotinic acid. nih.gov This reaction highlights the importance of the amine functional group on the biphenyl (B1667301) structure for the creation of the final amide linkage in the boscalid molecule.

Reactants Product Significance
This compoundBoscalidA broad-spectrum carboxamide fungicide used to protect a wide range of crops from various fungal pathogens. lookchem.comnih.gov
2-Chloronicotinoyl chlorideA key reagent that provides the nicotinamide (B372718) portion of the boscalid molecule. nih.govgoogle.com

Investigation of the Mode of Action of Synthesized Agrochemicals

The agrochemicals synthesized from this compound, notably boscalid, function primarily as succinate (B1194679) dehydrogenase (SDH) inhibitors. wikipedia.orgcabidigitallibrary.orgbayer.us SDH is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid cycle of fungi. wikipedia.orgcabidigitallibrary.org

By inhibiting SDH, these fungicides disrupt cellular respiration and energy production in the target fungal pathogens. bayer.us This mode of action is effective against various stages of fungal development, including spore germination, germ tube elongation, and mycelial growth. cabidigitallibrary.orgresearchgate.net The biphenyl moiety of boscalid plays a role in the binding of the molecule to the ubiquinone-binding site (Q-site) of the SDH enzyme, which is crucial for its inhibitory activity. cabidigitallibrary.org The effectiveness of boscalid and other SDHI fungicides has made them a significant tool in modern crop protection. bayer.us

Contributions to Drug Discovery and Development Initiatives

The biphenyl scaffold present in this compound is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This has spurred research into its derivatives for various drug discovery programs.

The Biphenyl Scaffold as a Foundational Unit in Pharmaceutical Design

The biphenyl motif is recognized as a privileged scaffold in drug design due to its presence in many biologically active compounds, including natural products and synthetic drugs. doaj.orgbohrium.com This structural unit offers a versatile platform for creating molecules with a wide range of therapeutic activities. Biphenyl derivatives have been developed as anti-inflammatory agents, antihypertensives, and treatments for central nervous system disorders. doaj.orgbohrium.com

The ability of the biphenyl scaffold to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its semi-rigid nature provides a defined orientation for substituent groups to interact with biological targets. This has led to the development of numerous drugs, such as the anti-inflammatory drug fenbufen (B1672489) and the antihypertensive medication valsartan. bohrium.com The biphenyl structure is also a key component in the design of small molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 axis in cancer immunotherapy. nih.gov

Drug Class Example Therapeutic Application
Anti-inflammatoryFenbufen, FlurbiprofenTreatment of inflammation and pain. bohrium.com
AntihypertensiveValsartan, IrbesartanManagement of high blood pressure and cardiovascular disorders. bohrium.com
AnticancerSonidegibTreatment of certain types of skin cancer. bohrium.com
AntiviralBiphenyl-DAPYsInhibition of HIV-1 reverse transcriptase. kuleuven.benih.gov

Structure-Activity Relationship (SAR) Studies of Biologically Active Biphenyl Amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For biphenyl amine derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the biphenyl core influence their therapeutic effects. nih.gov

For instance, in the development of angiotensin II receptor antagonists, modifications to the substituents on the pyrazole (B372694) ring attached to the biphenyl moiety significantly impacted both binding affinity and oral activity. acs.org Similarly, in a series of biphenylalkoxyamine derivatives designed as histamine (B1213489) H3 receptor ligands, the length of the alkyl linker and the substitution pattern on the biphenyl fragment were found to be critical for their inhibitory activity against butyrylcholinesterase. mdpi.com These studies demonstrate that systematic structural modifications can lead to compounds with enhanced potency and selectivity. The position of the amino group and other functional groups on the biphenyl rings can dictate the molecule's interaction with its biological target. nih.gov

Development of Analogues with Targeted Biological Activities (e.g., Antimicrobial, Anticancer)

The versatile biphenyl scaffold of this compound has been exploited to develop analogues with specific biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity: Biphenyl derivatives have shown promise as antimicrobial agents. rsc.org For example, certain 4'-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of different aryl groups and other functionalities to the biphenyl core allows for the modulation of antimicrobial potency. Thiourea derivatives incorporating a biphenyl moiety have also been investigated for their antibacterial effects. mdpi.com

Anticancer Activity: The biphenyl structure is a common feature in many anticancer agents. doaj.orgresearchgate.net Researchers have designed and synthesized novel biphenyl-pyrimidine conjugates that exhibit significant anticancer effects across various cancer cell lines. nih.gov In one study, a series of 2-amino-thiazole derivatives were synthesized, and SAR studies revealed that the nature and position of substituents on the phenyl ring were critical for their antitumor activity. nih.gov Furthermore, chalcone (B49325) derivatives containing a 4'-chlorobiphenyl moiety have been synthesized and evaluated for their anticancer and antiviral activities. ekb.eg The development of such analogues highlights the potential of the biphenyl scaffold in creating new and effective cancer chemotherapeutics. nih.gov

Compound Class Targeted Activity Key Research Finding
Biphenyl-pyrimidine conjugatesAnticancerDisplayed strong anti-cancer effects on multiple cancer cell lines. nih.gov
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesAnticancer, AntimicrobialShowed significant anticancer activity and promising antibacterial properties. nih.gov
2-Aminothiazole derivativesAnticancerThe position of chloro-substitution on the phenyl ring influenced antitumor activity. nih.gov
Biphenylalkoxyamine derivativesButyrylcholinesterase inhibitionThe linker length and substitution pattern on the biphenyl ring were crucial for activity. mdpi.com
Biphenyl-DAPYsAnti-HIVExhibited potent activity against wild-type HIV-1 and mutant strains. kuleuven.benih.gov

Exploration of Ligand Design and Coordination Chemistry Applications

The unique structural characteristics of this compound, featuring a biphenyl backbone with a strategically positioned amino group and a chlorine substituent, make it and its derivatives valuable scaffolds in the field of ligand design and coordination chemistry. The amine group provides a key coordination site, while the biphenyl framework offers a rigid yet conformationally adjustable structure that can be tailored for specific molecular recognition and catalytic applications.

Research Findings in Ligand and Complex Design

The amine group inherent in derivatives of [1,1'-biphenyl]-4-amine is known to facilitate coordination with various metals. This reactivity allows for the creation of organometallic complexes with tunable electronic and steric properties. For instance, studies on related biphenyl amine structures have shown they can form stable complexes with organomercury and organotellurium. The electronic properties of these complexes, such as the HOMO-LUMO gap, can be influenced by the substituents on the biphenyl rings.

A significant application of ligand design involving a derivative of the target compound is in the development of heterobivalent ligands for therapeutic purposes. Researchers have successfully designed and synthesized a ligand capable of binding to both prostate-specific membrane antigen (PSMA) and the enzyme hepsin, both of which are overexpressed in certain cancer cells. nih.gov In this design, a 2-(4-hydroxybiphenyl-3-yl)-1H-indole-5-carboximidamide scaffold was utilized as the hepsin-binding component. nih.gov The synthesis involved a Suzuki coupling reaction to link a boronic acid with an indole (B1671886) derivative, demonstrating how the biphenyl structure serves as a core component for building complex, multifunctional molecules. nih.gov The synthesis of one such derivative, 4'-Chloro-3-[5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-indol-2-yl][1,1'-biphenyl]-4-ol, was achieved by reacting 4-chlorophenyl boronic acid with the indole precursor in the presence of a palladium catalyst. nih.gov

Furthermore, the synthesis of this compound itself, particularly as a precursor to the fungicide Boscalid, highlights the critical role of ligand-metal catalyst systems. The Suzuki-Miyaura cross-coupling reaction is a key step, and its efficiency is highly dependent on the choice of ligand. researchgate.net Research into optimizing this synthesis has led to the development of new, highly efficient phosphine (B1218219) ligands. researchgate.net These ligands enhance the stability and catalytic activity of the palladium catalyst, leading to higher yields and fewer by-products. researchgate.net For example, the use of an electron-rich phosphine ligand, (2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine), in conjunction with palladium acetate, has been shown to form a highly effective catalytic system. researchgate.net Interestingly, some synthetic methods for this compound have been developed that utilize a simple palladium salt as a catalyst without the need for a separate ligand, showcasing the versatility of synthetic approaches. nih.gov

The following table summarizes key research findings related to the application of this compound and its derivatives in ligand design.

Research AreaDerivative/PrecursorCatalyst SystemKey Finding
Heterobivalent Ligands 4'-Chloro-3-[5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-indol-2-yl][1,1'-biphenyl]-4-olPd(PPh₃)₄ / Cesium CarbonateThe biphenyl scaffold is a key structural component for creating dual-targeting ligands for PSMA and hepsin. nih.gov
Fungicide Intermediate Synthesis 4'-chloro-2-nitrobiphenyl (precursor)Palladium Acetate / Phosphine LigandThe development of specialized phosphine ligands is crucial for improving the efficiency of the Suzuki-Miyaura coupling reaction to produce the key intermediate for Boscalid. researchgate.net
Organometallic Complexes [1,1'-Biphenyl]-4-amine derivativesNot specifiedThe amine group on the biphenyl structure facilitates coordination with metals, allowing for the creation of complexes with tunable electronic properties.
Simplified Synthesis This compoundSimple Palladium Salt (no ligand)The compound can be synthesized in one step using a palladium catalyst without the need for complex ligands, offering a simpler and more cost-effective production method. nih.gov

Advanced Analytical Methodologies for Characterization and Trace Detection of 4 Chloro 1,1 Biphenyl 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 4'-Chloro-[1,1'-biphenyl]-2-amine, providing detailed information on its atomic connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR are the primary methods used.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region (typically 6.5-8.0 ppm) would display a complex pattern of multiplets due to the protons on the two phenyl rings. The protons on the amine-bearing ring are influenced by the electron-donating amino group (-NH₂), while protons on the other ring are affected by the electron-withdrawing chloro group (-Cl). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show 12 distinct signals in the aromatic region (typically 115-150 ppm), corresponding to the 12 carbon atoms of the biphenyl (B1667301) core. The chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the amino group (C2) and the carbon atom bonded to the chlorine atom (C4') would have characteristic chemical shifts.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePositionPredicted Chemical Shift (ppm)Description
Proton (¹H)-NH₂~3.5 - 4.5Broad singlet, exchangeable with D₂O
Proton (¹H)Aromatic~6.7 - 7.5Complex multiplets corresponding to the 8 aromatic protons
Carbon (¹³C)C-NH₂~145 - 148Carbon attached to the amino group
Carbon (¹³C)C-Cl~132 - 135Carbon attached to the chlorine atom
Carbon (¹³C)Aromatic CH~115 - 131Protonated aromatic carbons
Carbon (¹³C)Quaternary C~128 - 140Unprotonated aromatic carbons at the biphenyl linkage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic rings, and carbon-chlorine bond.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations cause several bands in the 1400-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration would produce a strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

Table 2. Characteristic Infrared (IR) Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (Asymmetric & Symmetric)3300 - 3500Medium (two bands)
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium to Strong
Aromatic AmineC-N Stretch1250 - 1335Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium (multiple bands)
Aryl HalideC-Cl Stretch1000 - 1100Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound, HRMS provides an accurate mass measurement that can be used to confirm its molecular formula, C₁₂H₁₀ClN. lookchem.comechemi.com The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion, where the [M+2]⁺ peak is approximately one-third the intensity of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3. High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₂H₁₀³⁵ClN
Calculated Exact Mass203.05018 Da
Observed Exact Mass [M]⁺Typically within 5 ppm of calculated mass
Isotopic Peak [M+2]⁺ FormulaC₁₂H₁₀³⁷ClN
Calculated Exact Mass [M+2]⁺205.04723 Da
Expected Isotopic Ratio ([M+2]⁺/[M]⁺)Approximately 32.5%

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for its separation and purity assessment. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. By comparing the peak area of the analyte to that of a calibrated standard, HPLC can be used for accurate quantification.

Table 4. Typical HPLC Parameters for the Analysis of this compound.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm)
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. The suitability of GC for this compound is indicated by its use for purity assessment by some chemical suppliers. chemicalbook.com In GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer.

The mass spectrometer ionizes the eluted compound, typically using electron ionization (EI), which causes fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. For an aromatic amine, the molecular ion peak ([M]⁺) is expected to be prominent. libretexts.org Characteristic fragments would likely arise from the cleavage of the C-N bond, the biphenyl C-C bond, or the loss of a chlorine atom or HCl from the molecular ion.

Table 5. Plausible GC-MS Fragmentation Pathways for this compound.
m/z ValuePlausible Fragment IonOrigin of Fragment
203/205[C₁₂H₁₀ClN]⁺Molecular Ion (M⁺)
168[C₁₂H₉N]⁺Loss of Cl
167[C₁₂H₈N]⁺Loss of HCl
152[C₁₂H₈]⁺Loss of NH₂ and Cl
111/113[C₆H₄Cl]⁺Chlorophenyl cation
92[C₆H₆N]⁺Aminophenyl cation

X-ray Crystallography for Definitive Solid-State Structure Determination

For a molecule like this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its solid-state conformation. Key structural features, such as the dihedral angle between the two phenyl rings and the planarity of the biphenyl system, can be precisely determined. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.

While a crystal structure for this compound itself is not publicly available, a study on the closely related derivative, N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, offers significant insight into the solid-state structure of the 4'-chloro-[1,1'-biphenyl] moiety. fiveable.me In this derivative, the fundamental biphenyl framework is present, with the primary difference being the substitution of a formyl group on the amine.

The key crystallographic parameters for N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide are summarized in the table below. This data provides a foundational understanding of the likely solid-state conformation of this compound, with the expectation that the dihedral angle between the phenyl rings would be of a similar magnitude, influenced by the steric presence of the amino group.

Table 1. Crystallographic Data for N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide fiveable.me

ParameterValue
Chemical FormulaC₁₃H₁₀ClNO
Formula Weight231.68
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.3011 (7)
b (Å)11.2236 (19)
c (Å)11.776 (2)
α (°)90
β (°)94.281 (5)
γ (°)90
Volume (ų)566.90 (16)
Z2
Temperature (K)170

Q & A

Q. What are the standard synthetic routes for preparing 4'-chloro-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling between 2-bromoaniline and 4-chlorophenylboronic acid. Key variations include:

  • Method A : Pd(OAc)₂ with DPEphos ligand in toluene at 100°C yields 84% .
  • Method B : Similar conditions with modified ligands or solvents yield 41–53% . Lower yields in Method B may stem from incomplete coupling or side reactions like protodeboronation. Optimization tips : Use anhydrous solvents, stoichiometric control of boronic acid, and inert atmosphere to minimize side products.

Q. How is this compound characterized structurally and chemically?

  • 1H NMR : Key peaks include aromatic protons at δ 7.44–7.39 (m, 4H) and NH₂ protons at δ 3.72 (br, 2H) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms planar biphenyl systems and hydrogen-bonding motifs in derivatives like N-(4'-chlorobiphenyl-2-yl)formamide .
  • Purity validation : Column chromatography (petroleum ether/EtOAC) and comparison to literature spectral data are critical .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 41% vs. 84%) be resolved experimentally?

Discrepancies arise from ligand choice , catalyst loading , and substrate ratios . For example:

  • Ligand effects : Bulky ligands (e.g., DPEphos) enhance steric protection of Pd centers, reducing deactivation .
  • Substrate purity : Impurities in 4-chlorophenylboronic acid (e.g., boroxine formation) lower effective concentration, reducing yield . Recommendation : Conduct kinetic studies (e.g., in situ NMR) to monitor intermediates and optimize ligand/substrate ratios .

Q. What role does this compound play in transition-metal-free carbazole synthesis?

Under photostimulation with t-BuOK in DMSO, the compound undergoes intramolecular C–N coupling to form carbazoles (57% yield) via radical intermediates. Competing pathways include reduction to [1,1'-biphenyl]-2-amine (13% yield) . Mechanistic insight : UV-vis spectroscopy and EPR can track radical formation, while DFT calculations model regioselectivity .

Q. How do crystallographic tools (e.g., SHELXL, OLEX2) resolve conformational ambiguities in biphenyl derivatives?

  • SHELXT : Automated space-group determination identifies non-covalent interactions (e.g., N–H···O hydrogen bonds) in derivatives like 4,4′-dinitro-[1,1′-biphenyl]-2-amine .
  • OLEX2 : Visualizes torsion angles between aromatic rings, critical for assessing planarity and π-π stacking . Application : Use high-resolution data (Mo Kα radiation, low-temperature collection) to minimize thermal motion artifacts .

Methodological Considerations

Q. What strategies improve the efficiency of electrocatalytic C–N coupling using this compound?

  • Anodic hypervalent iodine : Generates iodonium intermediates for C–N bond formation, achieving 77% yield in acetamide derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance conductivity and stabilize charged intermediates .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Safety protocols : Use fume hoods, nitrile gloves, and avoid skin contact (potential mutagenicity) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization reactions) before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.